

initial studies and discovery of ML089

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Compound of Interest

Compound Name: ML089
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An In-depth Technical Guide on the Initial Studies and Discovery of M-89 and **ML089**

This technical guide provides a comprehensive overview of the foundational research and discovery of two distinct molecular entities: M-89, a potent inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction, and **ML089**, an inhibitor of phosphomannose isomerase (PMI). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental protocols, quantitative data, and relevant biological pathways associated with these compounds.

Part 1: M-89, a Menin-MLL Inhibitor

Introduction and Discovery

M-89 (also referred to as compound 42) was identified through a structure-based design approach as a highly potent small-molecule inhibitor of the Menin-MLL interaction.^{[1][2][3]} This interaction is a critical driver in acute leukemias characterized by MLL gene rearrangements.^[1] The discovery of M-89 represents a significant advancement in the development of targeted therapies for these aggressive cancers.^{[1][2][3]}

Quantitative Data

The initial studies of M-89 yielded key quantitative metrics that established its potency and selectivity. These findings are summarized in the table below.

Parameter	Value	Cell Lines / Conditions	Reference
Binding Affinity (Kd)	1.4 nM	Binding to Menin	[1][2]
IC50	25 nM	MV4;11 (MLL-AF4 fusion)	[1][2][4][5]
IC50	55 nM	MOLM-13 (MLL-AF9 fusion)	[1][2][4][5]
IC50	10.2 μ M	HL-60 (lacking MLL fusion)	[1]
Selectivity	>100-fold	(HL-60 vs. MV4;11 and MOLM-13)	[1][2][4][5]

Experimental Protocols

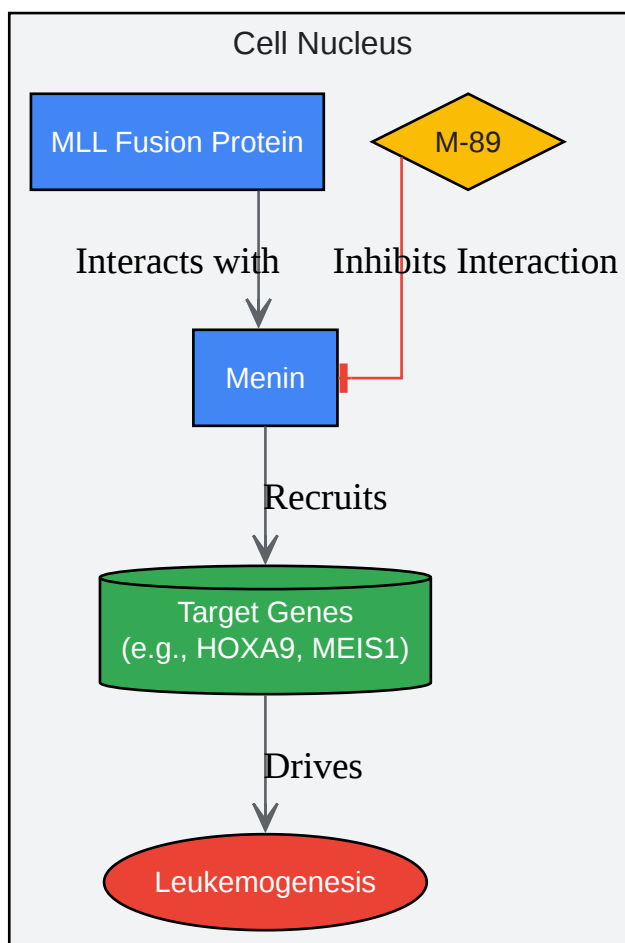
Cell Growth Inhibition Assay: The potency of M-89 in inhibiting cell growth was evaluated in leukemia cell lines with and without MLL fusions.[1] The MV4;11 and MOLM-13 cell lines, which carry MLL fusions, and the HL-60 cell line, which lacks this fusion, were utilized.[1][2] Cells were treated with varying concentrations of M-89, and cell viability was assessed after a defined incubation period to determine the IC50 values.[1]

Cellular Thermal Shift Assay (CETSA): To confirm that M-89 directly engages with Menin in a cellular context, a CETSA was performed.[1] This assay measures the thermal stability of a target protein upon ligand binding. Leukemia cells were treated with M-89, and the stabilization of the Menin protein was quantified at different temperatures, demonstrating target engagement at low nanomolar concentrations.[1]

Signaling Pathway and Mechanism of Action

Menin is a scaffold protein that plays a crucial role in the regulation of gene expression.[6][7] In MLL-rearranged leukemias, Menin interacts with the N-terminus of MLL fusion proteins, which is essential for the recruitment of this complex to target genes like HOXA9 and MEIS1.[6][8]

The upregulation of these genes is critical for leukemogenesis.[8] M-89 acts by binding to a pocket on Menin, thereby disrupting the Menin-MLL interaction.[1][6] This prevents the recruitment of the MLL fusion protein complex to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia cell proliferation.[8]



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Caption: The Menin-MLL signaling pathway and the inhibitory action of M-89.

Part 2: ML089, a Phosphomannose Isomerase Inhibitor

Introduction and Discovery

ML089 (CID-22416235) was identified as a probe compound that inhibits human phosphomannose isomerase (PMI).[9][10] Its discovery originated from a project aimed at finding novel non-competitive inhibitors of PMI for the potential treatment of Congenital Disorder of Glycosylation Type Ia (CDG-Ia).[9][10] **ML089** is a membrane-permeable compound, allowing it to inhibit PMI within living cells.[9][10]

Quantitative Data

The initial characterization of **ML089** provided the following key quantitative measure:

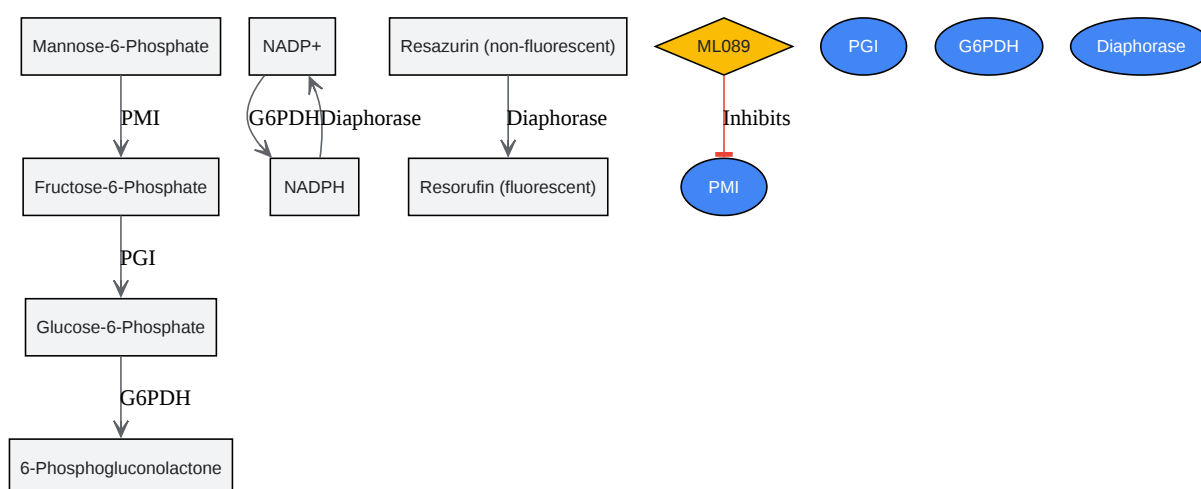
Parameter	Value	Conditions	Reference
IC50	1.3 μ M	Inhibition of phosphomannose isomerase (PMI)	[11]

Experimental Protocols

High-Throughput Screening (HTS) for PMI Inhibitors: The discovery of **ML089** was facilitated by a high-throughput screening campaign to identify inhibitors of human PMI.[12] The assay employed a coupled-enzyme system to detect PMI activity.[9][12][13]

- Assay Principle: The assay measures the activity of PMI by detecting its product, fructose-6-phosphate. This is achieved through a series of enzymatic reactions:
 - PMI converts mannose-6-phosphate to fructose-6-phosphate.
 - Phosphoglucose isomerase (PGI) then converts fructose-6-phosphate to glucose-6-phosphate.
 - Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, which is coupled with the conversion of NADP to NADPH.
 - The resulting NADPH is detected using a resazurin-diaphorase fluorogenic reaction.[9][12][13]
- Reagents:

- Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, 0.2 mM Resazurin.[9]
- Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl₂, 0.01% Tween 20, 4.6 ug/ml phosphoglucose isomerase, 30 ng/ml PMI, 1.8 ug/ml G6PDH. [9]



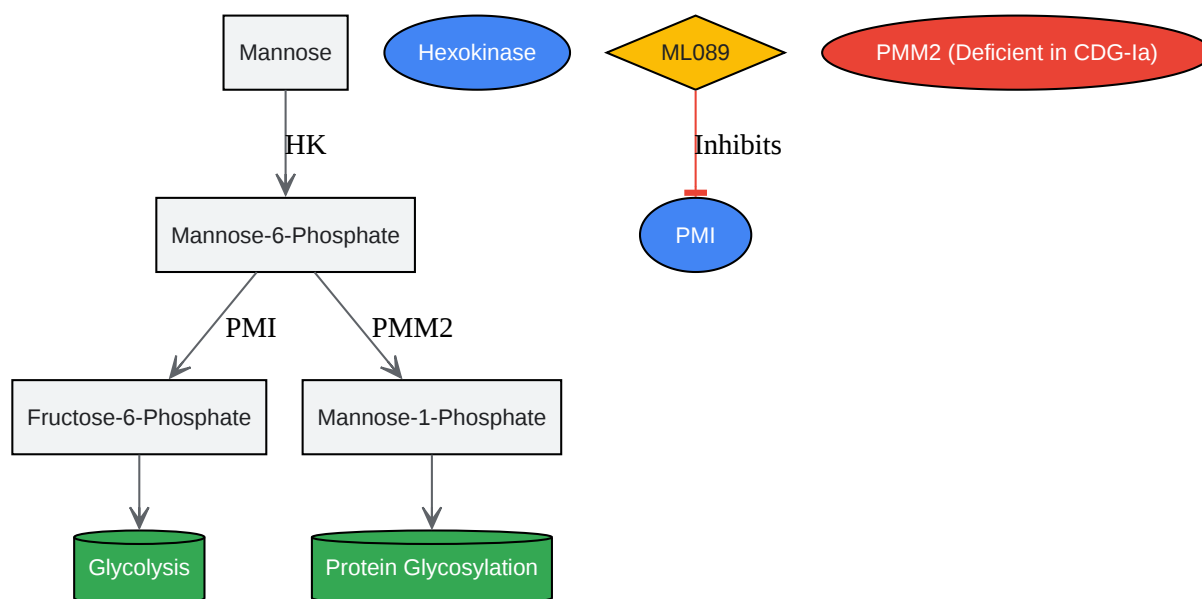
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Caption: Workflow of the coupled-enzyme assay for PMI inhibitor screening.

Metabolic Pathway and Therapeutic Rationale

Phosphomannose isomerase (PMI) is an enzyme that interconverts mannose-6-phosphate (M6P) and fructose-6-phosphate (F6P).[14] In the context of CDG-Ia, a deficiency in the enzyme phosphomannomutase 2 (PMM2) impairs the conversion of M6P to mannose-1-phosphate, a crucial step in protein glycosylation.[9] The therapeutic hypothesis is that by inhibiting PMI with a compound like **ML089**, the catabolism of M6P to F6P would be blocked.[9]

[10] This would lead to an accumulation of M6P, which could then be shunted towards the deficient PMM2 pathway, potentially restoring adequate levels of protein glycosylation.[9][10]



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Caption: The role of PMI in mannose metabolism and the therapeutic rationale for **ML089**.

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